2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
Properties
IUPAC Name |
3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S2/c1-21-13-5-4-11(9-12(13)16)24(19,20)17-10-14(22-7-6-18)15-3-2-8-23-15/h2-5,8-9,14,17-18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWFKNRTQHDPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)OCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
2-[2-(2-Bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol (CAS: 2034615-64-8)
- Molecular Formula: C₁₄H₁₆BrNO₄S₂
- Molecular Weight : 406.3 g/mol
- Key Differences: Substitutes the 3-chloro-4-methoxy group with a 2-bromo substituent on the benzenesulfonamide. Higher molecular weight due to bromine (Br) vs. chlorine (Cl).
- Implications : Bromine’s larger atomic radius may enhance lipophilicity but reduce metabolic stability compared to the chloro-methoxy derivative .
N-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide (CAS: 1321799-00-1)
- Key Differences :
- Replaces the sulfonamide with a benzamide group and incorporates a piperazine ring.
- The fluorophenyl group introduces strong electron-withdrawing effects, contrasting with the mixed electronic profile (Cl: electron-withdrawing, OCH₃: electron-donating) of the target compound.
- Implications : Piperazine derivatives often exhibit improved CNS penetration, suggesting divergent therapeutic applications .
Ethoxyethanol Derivatives
2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-ol
- Synthesis : Prepared via alkylation of diethylene glycol with propargyl bromide, followed by oxidation .
- Key Differences: Lacks the sulfonamide and thiophene moieties but shares the ethoxyethanol backbone. The alkyne (prop-2-yn-1-yl) group enables click chemistry applications, unlike the target compound’s bioactive substituents.
- Implications: Highlights the versatility of ethoxyethanol spacers in conjugating functional groups .
Thiophene-Containing Analogues
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol (CAS: 2098016-29-4)
- Molecular Formula : C₁₁H₁₃FN₂OS
- Key Differences :
- Replaces the sulfonamide with a pyrazole ring and fluoroethyl group.
- The pyrazole moiety may enhance hydrogen-bonding capacity compared to the planar thiophene-sulfonamide system.
- Implications : Fluorine’s electronegativity could improve metabolic stability but reduce solubility .
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol (CAS: 1375951-60-2)
- Molecular Formula: C₁₂H₁₉NOS
- Key Differences: Incorporates an azepane (7-membered amine ring) instead of the sulfonamide-ethoxyethanol chain. The amine group introduces basicity, contrasting with the neutral sulfonamide.
- Implications : Azepane derivatives are common in neuroactive compounds, suggesting divergent target selectivity .
Biological Activity
2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a thiophene ring, a sulfonamide group, and a chlorinated aromatic ring, which contribute to its diverse interactions with biological systems.
Chemical Structure and Properties
The compound's IUPAC name is 3-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide. Its molecular formula is with a molecular weight of 391.88 g/mol. The structure includes functional groups that are known to influence biological activity, particularly in drug design.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The compound may bind to various receptors, altering signaling pathways and influencing physiological responses.
Biological Activity Data
Research has indicated several biological activities associated with this compound:
Case Studies and Research Findings
- Antimicrobial Activity : A study highlighted the efficacy of 2-[2-(3-chloro-4-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties.
- Anticancer Potential : In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death.
- Anti-inflammatory Effects : Experimental models have demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Ring : Utilizing methods like the Gewald reaction.
- Sulfonamide Formation : Achieved by reacting the appropriate amine with a sulfonyl chloride.
- Ether Formation : Finalized through nucleophilic substitution reactions involving alcohol and halide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
